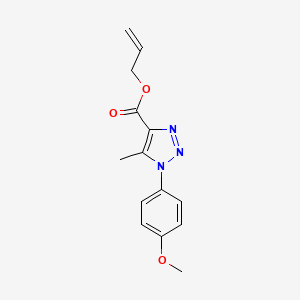

Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate

Description

Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate is a triazole-based organic compound characterized by a prop-2-enyl (allyl) ester group, a 4-methoxyphenyl substituent at position 1 of the triazole ring, and a methyl group at position 5. Its molecular formula is C₁₄H₁₅N₃O₃, with a calculated molecular weight of 273.29 g/mol. The triazole core is a five-membered aromatic ring containing three nitrogen atoms, which is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding .

The 4-methoxyphenyl moiety enhances lipophilicity and may influence bioavailability, while the prop-2-enyl ester group could modulate reactivity and solubility.

Properties

IUPAC Name |

prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-4-9-20-14(18)13-10(2)17(16-15-13)11-5-7-12(19-3)8-6-11/h4-8H,1,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYPTYBTSPAKEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with propargyl bromide to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl propiolate in the presence of a base, such as sodium ethoxide, to yield the desired triazole derivative. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

Industry: Utilized in the development of agrochemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects. The prop-2-enyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives documented in the literature:

- Morpholinyl-androstane derivatives (): These compounds, such as 1-(prop-2-enyl)pyrrolidinium derivatives attached to androstane skeletons, feature morpholine or pyrrolidine substituents. Unlike the triazole core in the target compound, these analogues incorporate steroidal frameworks, which may confer distinct steric and electronic properties .

- Piperidinyl-fluorophenyl amides (): Examples like N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide share the 4-methoxyphenyl group but replace the triazole with a piperidine-amidine structure. Such differences likely alter target selectivity and pharmacokinetics .

- Heterocyclic carboxylates (): Compounds such as prop-2-enyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate (MW: 356.08 g/mol) and prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate feature thiazole or imidazole rings instead of triazoles.

Physicochemical Properties

A comparative analysis of molecular weights and substituents is provided below:

*Estimated based on structural complexity.

Key observations:

- The target compound’s lower molecular weight (273.29 g/mol) compared to androstane or piperidine derivatives may enhance membrane permeability.

Pharmacological and Toxicological Profiles

While direct data are lacking, inferences can be drawn from structural parallels:

- Triazole derivatives: Known for antifungal (e.g., fluconazole) and kinase-inhibitory activities. The 5-methyl group may reduce metabolic degradation compared to unmethylated triazoles.

- Morpholinyl-androstane analogues (): Steroidal frameworks often interact with hormone receptors, suggesting divergent therapeutic targets compared to the non-steroidal triazole .

- Prop-2-enyl esters : These groups are prone to hydrolysis, which could influence prodrug design or metabolic pathways .

Research Findings and Implications

- Structural Stability : The 4-methoxyphenyl group may enhance π-π stacking interactions in crystal lattices or biological targets, as seen in similar aromatic systems .

- Synthetic Accessibility : Prop-2-enyl esters are typically synthesized via esterification of carboxylic acids with allyl alcohols, suggesting feasible scalability for the target compound .

- Toxicity Considerations : Piperidine and morpholine derivatives (–3) are associated with neurotoxicity or hepatotoxicity at high doses, but the triazole core’s safety profile in this context remains unstudied .

Biological Activity

Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate (MMPP) is a compound of significant interest due to its unique structural features and biological activities. This article delves into its biological activity, including its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

Chemical Structure and Properties

MMPP is characterized by the presence of a triazole ring, which contributes to its biological activity. The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 233.25 g/mol

- Functional Groups : Triazole, ester, methoxyphenyl

Target of Action

MMPP primarily acts as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) . This inhibition is crucial as STAT3 is often implicated in various inflammatory and cancerous processes.

Mode of Action

The compound inhibits the activation of STAT3, leading to a decrease in the expression of pro-inflammatory cytokines and amyloidogenic proteins. This action is particularly relevant in conditions associated with neuroinflammation and dopaminergic neurodegeneration.

Biochemical Pathways Affected

MMPP influences several key biochemical pathways:

- MAO-B Pathway : Inhibition leads to reduced oxidative stress.

- MAPK Pathway : Modulation of this pathway affects cell proliferation and survival.

This inhibition results in decreased levels of nitric oxide (NO) and hydrogen peroxide (HO), which are often elevated in inflammatory conditions.

Biological Activity Overview

MMPP has been investigated for various biological activities:

- Antimicrobial Activity : The triazole moiety enhances its potential as an antifungal agent.

- Anti-inflammatory Effects : By inhibiting STAT3, MMPP reduces inflammation-related markers.

- Neuroprotective Properties : Its action on MAO-B suggests potential benefits in neurodegenerative diseases .

Research Findings and Case Studies

Recent studies have highlighted the therapeutic potential of MMPP:

-

In Vitro Studies :

- MMPP demonstrated significant inhibition of inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNF-α).

- The compound reduced the viability of cancer cell lines, indicating potential anticancer properties.

-

In Vivo Studies :

- Animal models have shown that MMPP administration leads to reduced neuroinflammation markers, supporting its use in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Similar triazole structure | Anticancer |

| 2-Methoxy-4-(prop-2-en-1-yl)phenol | Lacks triazole moiety | Antimicrobial |

MMPP's unique combination of functional groups provides distinct reactivity and enhances its biological activity compared to similar compounds .

Q & A

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls) during carboxylation.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 6 h conventional).

- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura couplings (improves cross-coupling efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.